Cas no 1703-52-2 (2-Ethyl-5-methylfuran)

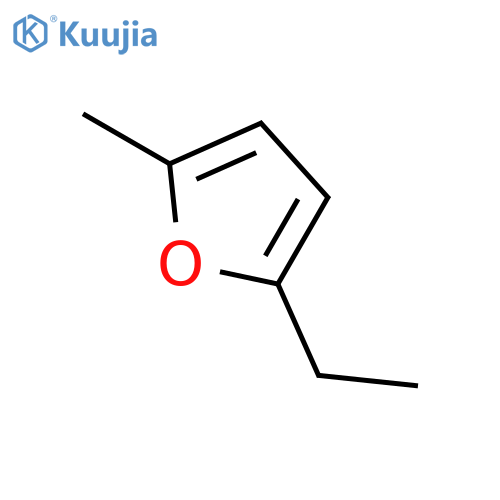

2-Ethyl-5-methylfuran structure

商品名:2-Ethyl-5-methylfuran

CAS番号:1703-52-2

MF:C7H10O

メガワット:110.1537

MDL:MFCD00053126

CID:237254

2-Ethyl-5-methylfuran 化学的及び物理的性質

名前と識別子

-

- 2-Ethyl-5-methylfuran

- 2-Ethyl-5-methyl-furan

- 2-Aethyl-5-methyl-furan

- EINECS 216-937-5

- Furan,2-ethyl-5-methyl

- 2-Methyl-5-ethylfuran

- 2-Methyl-5-ethylfurane

- furan, 2-methyl, 5-ethyl

- Furan, 2-ethyl-5-methyl-

- 2-ETHYL-5-METHYL FURAN

- PG4BLD3EJI

- NBXLPPVOZWYADY-UHFFFAOYSA-N

- 8739AA

- FCH831781

- AX8247489

-

- MDL: MFCD00053126

- インチ: 1S/C7H10O/c1-3-7-5-4-6(2)8-7/h4-5H,3H2,1-2H3

- InChIKey: NBXLPPVOZWYADY-UHFFFAOYSA-N

- ほほえんだ: O1C(C([H])([H])[H])=C([H])C([H])=C1C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 110.07300

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 70.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 13.1

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.893 g/mL at 25 °C(lit.)

- ふってん: 117-118 °C(lit.)

- フラッシュポイント: 7 °C

- 屈折率: n20/D 1.447(lit.)

- PSA: 13.14000

- LogP: 2.15040

- ようかいせい: 未確定

2-Ethyl-5-methylfuran セキュリティ情報

- 危険物輸送番号:UN 1993

- 危険カテゴリコード: 11-20/21/22

- セキュリティの説明: S16; S36

-

危険物標識:

- 危険レベル:3.1

- リスク用語:R11; R20/21/22

- 包装等級:II

- 包装グループ:II

- セキュリティ用語:3.1

2-Ethyl-5-methylfuran 税関データ

- 税関コード:2932190090

- 税関データ:

中国税関コード:

2932190090概要:

2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

2-Ethyl-5-methylfuran 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D753242-250mg |

2-Ethyl-5-methylfuran |

1703-52-2 | 95% | 250mg |

$65 | 2024-06-07 | |

| Alichem | A159002909-25g |

2-Ethyl-5-methylfuran |

1703-52-2 | 95% | 25g |

2,805.78 USD | 2021-05-31 | |

| Chemenu | CM195985-1g |

2-ethyl-5-methylfuran |

1703-52-2 | 95% | 1g |

$436 | 2023-03-07 | |

| Alichem | A159002909-5g |

2-Ethyl-5-methylfuran |

1703-52-2 | 95% | 5g |

1,210.99 USD | 2021-05-31 | |

| Alichem | A159002909-10g |

2-Ethyl-5-methylfuran |

1703-52-2 | 95% | 10g |

1,650.33 USD | 2021-05-31 | |

| 1PlusChem | 1P0039DO-100mg |

2-Ethyl-5-methylfuran |

1703-52-2 | 95% | 100mg |

$32.00 | 2024-06-19 | |

| 1PlusChem | 1P0039DO-250mg |

2-Ethyl-5-methylfuran |

1703-52-2 | 95% | 250mg |

$38.00 | 2024-06-19 | |

| eNovation Chemicals LLC | D753242-100mg |

2-Ethyl-5-methylfuran |

1703-52-2 | 95% | 100mg |

$65 | 2025-02-18 | |

| eNovation Chemicals LLC | D753242-1g |

2-Ethyl-5-methylfuran |

1703-52-2 | 95% | 1g |

$105 | 2025-02-18 | |

| eNovation Chemicals LLC | D753242-100mg |

2-Ethyl-5-methylfuran |

1703-52-2 | 95% | 100mg |

$60 | 2024-06-07 |

2-Ethyl-5-methylfuran 関連文献

-

Palani Natarajan,Deachen Chuskit,Priya Org. Chem. Front. 2022 9 1395

-

Jiayan Zhang,Ping Wang,Cui Tan,Yansheng Zhao,Ying Zhu,Juan Bai,Xiang Xiao Food Funct. 2022 13 4302

-

Jeroen S. Dickschat Nat. Prod. Rep. 2017 34 310

-

4. Anodic oxidation. Part IV. Some reactions with furansA. J. Baggaley,R. Brettle J. Chem. Soc. C 1968 969

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods 2019 11 5017

1703-52-2 (2-Ethyl-5-methylfuran) 関連製品

- 3208-16-0(2-ethylfuran)

- 10504-06-0(2,5-diethylfuran)

- 4229-91-8(2-Propylfuran)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬